

Comparative Safety Profiles of Approved IDH Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: *Mutant IDH1 inhibitor*

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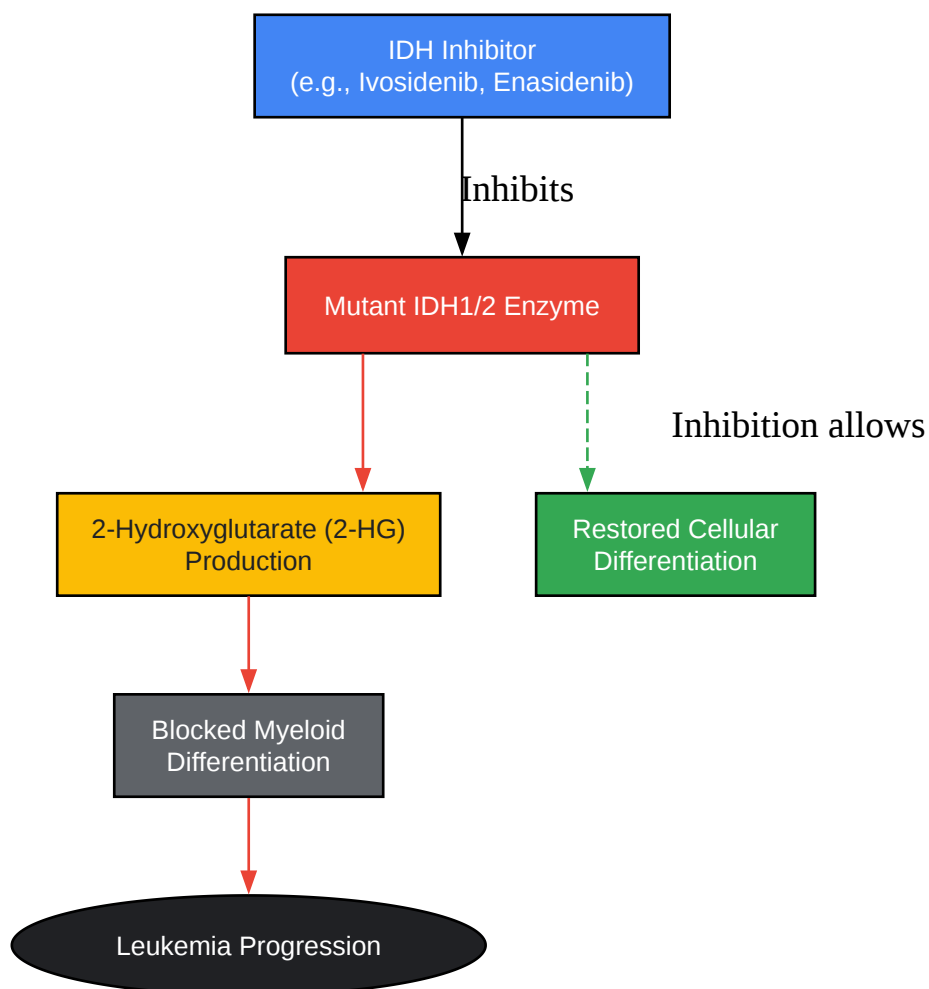
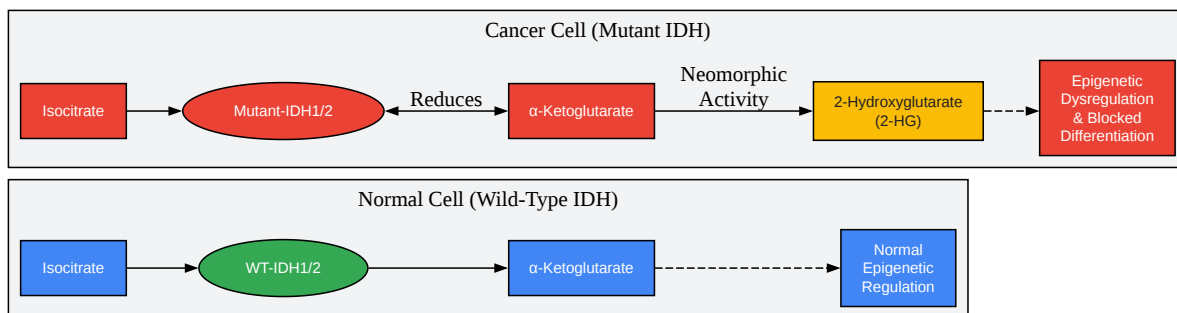
This guide provides a detailed comparison of the safety profiles of four FDA-approved isocitrate dehydrogenase (IDH) inhibitors: Ivosidenib (IDH1), Enasidenib (IDH2), Olutasidenib (IDH1), and Vorasidenib (dual IDH1/IDH2). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these targeted therapies. Data is compiled from pivotal clinical trials and prescribing information.

Introduction to IDH Inhibition

Isocitrate dehydrogenase (IDH) is a critical enzyme in the citric acid cycle. Mutations in the IDH1 and IDH2 genes lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α -ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that can drive tumorigenesis.[2] IDH inhibitors are small molecules designed to selectively target these mutant enzymes, reduce 2-HG levels, and restore normal cellular differentiation.[3] To date, the FDA has approved four such inhibitors for various malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][4][5][6] While demonstrating clinical efficacy, their safety profiles exhibit both common and unique toxicities that warrant careful consideration.[7][8]

Mechanism of Action and Signaling Pathway

The following diagrams illustrate the normal IDH pathway, the effect of IDH mutations, and the mechanism of therapeutic intervention.





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